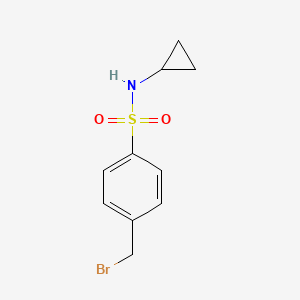

4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide

Descripción

4-(Bromomethyl)-N-cyclopropylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a bromomethyl substituent at the para position of the benzene ring and a cyclopropyl group attached to the sulfonamide nitrogen. This compound is of interest in medicinal and synthetic chemistry due to the reactive bromomethyl group, which facilitates further functionalization, and the cyclopropyl moiety, which can influence steric and electronic properties.

Propiedades

IUPAC Name |

4-(bromomethyl)-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9/h1-2,5-6,9,12H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASDFOSIPZAZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide typically involves the bromination of a suitable precursor. One common method is the bromination of benzenesulfonamide derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often preferred in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: The sulfonamide group can be reduced under specific conditions to form amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of primary or secondary amines.

Aplicaciones Científicas De Investigación

4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide with three structurally related sulfonamides, focusing on substituent effects, reactivity, and safety profiles.

1-(4-Bromophenyl)-N-isopropylmethanesulfonamide

- Structural Differences :

- Bromine is directly attached to the benzene ring (vs. bromomethyl in the target compound).

- The sulfonamide nitrogen is substituted with an isopropyl group (vs. cyclopropyl).

- Reactivity: The bromophenyl group is less reactive toward nucleophilic substitution compared to the bromomethyl group, which is more electrophilic due to the methyl spacer.

- Safety: Classified under GHS Revision 8 with specific handling requirements for inhalation and skin contact. No analogous data exist for the target compound, but bromomethyl groups generally pose higher reactivity-related risks .

4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g)

- Structural Differences :

- Methoxy (electron-donating) vs. bromomethyl (electron-withdrawing) substituent.

- A cyclic enamine substituent (cyclopentenylidene) vs. cyclopropyl on the sulfonamide nitrogen.

- Bromomethyl groups may direct electrophilic substitution reactions meta due to their inductive effect. The cyclopentenylidene group introduces conjugation, whereas the cyclopropyl group provides rigidity .

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

- Structural Differences :

- Pyrazole ring substituted with chlorophenyl and methyl groups vs. bromomethyl and cyclopropyl.

- Biological Relevance :

Data Table: Comparative Analysis

Research Findings and Structural Insights

- Crystallographic Tools :

- Synthetic Applications :

- The bromomethyl group allows for alkylation or cross-coupling reactions, distinguishing it from analogs with inert substituents (e.g., methoxy or halophenyl groups) .

Actividad Biológica

4-(Bromomethyl)-N-cyclopropylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, including antibacterial, antitumor, and enzyme inhibition activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The molecular structure of 4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide can be represented as follows:

- Molecular Formula : C10H12BrN2O2S

- Molecular Weight : 292.19 g/mol

The biological activity of sulfonamides, including 4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide, is primarily attributed to their ability to inhibit certain enzymes. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Antimicrobial Activity

Research has demonstrated that sulfonamides exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth was evaluated against various strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that 4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide possesses moderate antibacterial activity.

Antitumor Activity

In vitro studies have shown that this compound has potential antitumor effects. A study focused on its interaction with the MYC oncogene revealed that it could disrupt the protein-protein interaction between MYC and its chromatin cofactor WDR5.

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

The compound exhibited a dose-dependent decrease in cell viability with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| MCF-7 | 15 |

This suggests that the compound may serve as a lead for further development in cancer therapeutics.

Case Study 1: Inhibition of MYC-WDR5 Interaction

A high-throughput screening campaign identified several small molecule inhibitors targeting the MYC-WDR5 interaction. Among these, 4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide showed promising results in disrupting this interaction, which is critical for tumorigenesis driven by MYC overexpression.

Case Study 2: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various sulfonamides, 4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide demonstrated superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.